(5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
(5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester is a complex organic compound that features a pyridine ring substituted with a trimethylsilanylethynyl group and a carbamic acid tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of trimethylsilylacetylene as a starting material, which undergoes a coupling reaction with a pyridine derivative under palladium-catalyzed conditions. The resulting intermediate is then treated with tert-butyl chloroformate to introduce the carbamic acid tert-butyl ester group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The trimethylsilanylethynyl group can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Substitution: The carbamic acid tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include silanol derivatives, piperidine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of (5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trimethylsilanylethynyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and have similar applications in medicinal chemistry.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their biological activities, including antiproliferative and antimicrobial properties
Uniqueness
(5-Trimethylsilanylethynyl-pyridin-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of the trimethylsilanylethynyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
tert-butyl N-[5-(2-trimethylsilylethynyl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2Si/c1-15(2,3)19-14(18)17-13-8-7-12(11-16-13)9-10-20(4,5)6/h7-8,11H,1-6H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCSGXBHBYIJFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C#C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592072 |
Source
|
Record name | tert-Butyl {5-[(trimethylsilyl)ethynyl]pyridin-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470463-41-3 |
Source
|
Record name | tert-Butyl {5-[(trimethylsilyl)ethynyl]pyridin-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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